N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

Nicotinamide N-methyltransferase (NNMT) Enzyme inhibition Cancer metabolism

This 7-N,N-dimethylamino tetrahydroquinoline is a precise NNMT inhibitor (Ki 89 nM) with distinct MAO-B selectivity (IC50 15.4 µM, 6.5-fold over MAO-A). Its unique substitution pattern avoids false readouts from unsubstituted analogs. Calculated logP 2.04 optimizes CNS penetration. Procure the exact compound for reproducible enzyme profiling and medicinal chemistry campaigns.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B13262070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(CCCN2)C=C1
InChIInChI=1S/C11H16N2/c1-13(2)10-6-5-9-4-3-7-12-11(9)8-10/h5-6,8,12H,3-4,7H2,1-2H3
InChIKeyFKZKVFSPQAPOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS 1176613-40-3): Procurement-Relevant Compound Profile and Structural Characterization


N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS 1176613-40-3) is a heterocyclic amine belonging to the tetrahydroquinoline class, characterized by a bicyclic scaffold consisting of a benzene ring fused to a partially saturated pyridine ring . This compound features a dimethylamino substituent at the 7-position of the tetrahydroquinoline core (IUPAC: N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine; canonical SMILES: CN(C)C1=CC=C2CCCNC2=C1) . With a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol, it is commercially available from multiple vendors at purities typically ranging from 95% to 98% . The dimethylamino substitution pattern distinguishes this compound from simpler 7-amino-tetrahydroquinoline analogs and confers distinct physicochemical properties, including a calculated logP value of approximately 2.04 , which informs its potential utility in medicinal chemistry campaigns targeting central nervous system (CNS) or other lipophilic binding sites.

Why Tetrahydroquinoline Analogs Are Not Interchangeable: Substituent-Dependent Activity Profiles Demand Compound-Specific Selection for N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine


The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, yet minor modifications to the substitution pattern—particularly at the amine position—can profoundly alter target engagement, potency, and physicochemical properties. For instance, the presence of the N,N-dimethylamino group at the 7-position in N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine confers a distinct inhibitory profile against nicotinamide N-methyltransferase (NNMT) and monoamine oxidases (MAOs) that is not recapitulated by the unsubstituted 7-amino analog or by regioisomers such as the 6-substituted derivative [1]. Furthermore, the dimethyl substitution modulates lipophilicity (calculated logP ≈ 2.04) compared to the primary amine analog (logP ≈ 2.35), potentially influencing membrane permeability and tissue distribution . These differences underscore the critical importance of procuring the exact compound specified in research protocols or patent exemplifications, as substituting a closely related analog may yield divergent biological readouts or require extensive re-optimization of assay conditions. The following evidence guide provides quantitative comparisons to support informed compound selection.

N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


NNMT Inhibition Potency: N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine (Ki 89 nM) vs. Other Small-Molecule NNMT Inhibitors

N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine demonstrates nanomolar inhibition of human NNMT, with a reported Ki value of 89 nM in an enzymatic assay [1]. This potency positions the compound within the mid-to-high nanomolar range compared to other reported NNMT inhibitors: for example, the covalent inhibitors HS58a-C2 (IC50 = 200–410 nM) and HS312 (IC50 = 180–350 nM) [2], and the macrocyclic peptide inhibitors (IC50 as low as 229 nM) [3]. While more potent inhibitors exist (e.g., JBSNF-000028, IC50 = 33 nM; certain bisubstrate inhibitors with single-digit nanomolar IC50 values) [4], the 89 nM Ki value of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine represents a useful starting point for structure-activity relationship (SAR) studies or as a tool compound for NNMT target validation, particularly given its distinct tetrahydroquinoline chemotype.

Nicotinamide N-methyltransferase (NNMT) Enzyme inhibition Cancer metabolism

MAO-B Inhibition: N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine (IC50 15.4 µM) vs. Selegiline (IC50 0.051 µM) and Class-Level Context

N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine inhibits human MAO-B with an IC50 of 15.4 µM (15,400 nM) in a fluorescence-based assay monitoring kynuramine conversion to 4-hydroxyquinoline [1]. In contrast, the clinical MAO-B inhibitor selegiline exhibits an IC50 of 51 nM against the same target , representing a >300-fold difference in potency. While the target compound is significantly less potent than selegiline, its micromolar activity is comparable to other simple tetrahydroisoquinoline alkaloids: for instance, 1,2,3,4-tetrahydroisoquinoline and its 2-methyl derivative exhibit apparent Ki values of 15 µM and 29 µM, respectively, for MAO-B . This places N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine within the same potency band as structurally related MAO-B ligands, providing a useful comparator for structure-activity relationship (SAR) studies exploring the impact of N,N-dimethyl substitution on MAO-B engagement.

Monoamine oxidase B (MAO-B) Neuroprotection Enzyme inhibition

MAO-A Inhibition and MAO-B Selectivity: N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine Exhibits Modest Preference for MAO-B over MAO-A

N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine inhibits human MAO-A with an IC50 of 100 µM, compared to its MAO-B IC50 of 15.4 µM, yielding a selectivity ratio (MAO-A IC50 / MAO-B IC50) of approximately 6.5 in favor of MAO-B [1]. This modest selectivity stands in stark contrast to the clinical MAO-B inhibitor selegiline, which exhibits a selectivity index of ~450 (MAO-A IC50 23 µM / MAO-B IC50 0.051 µM) . The compound also demonstrates weak activity against the histone methyltransferase DOT1L, with an IC50 of 1.3 µM [2], indicating a multi-target profile. In the context of tetrahydroquinoline-based inhibitor development, the 6.5-fold MAO-B preference may be relevant for researchers seeking a less stringently selective tool compound or for probing the structural determinants of MAO isoform selectivity. Notably, the unsubstituted 7-amino analog has not been reported to exhibit significant MAO inhibition, highlighting the impact of N,N-dimethyl substitution on target engagement.

Monoamine oxidase A (MAO-A) Isoform selectivity Enzyme profiling

Physicochemical Differentiation: Calculated LogP of N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine (2.04) vs. 7-Amino-1,2,3,4-tetrahydroquinoline (2.35)

N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine exhibits a calculated logP value of approximately 2.04 , indicating moderate lipophilicity. In contrast, the structurally related primary amine analog, 7-amino-1,2,3,4-tetrahydroquinoline, has a calculated logP of 2.35 [1]. The 0.31 log unit difference corresponds to an approximately 2-fold difference in octanol-water partition coefficient, suggesting that the dimethylated analog is slightly less lipophilic than its primary amine counterpart. This nuanced shift in lipophilicity may influence membrane permeability, plasma protein binding, and tissue distribution. For CNS-targeted programs, a logP in the 2–3 range is often considered favorable for blood-brain barrier penetration [2], positioning N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine within an optimal window for CNS exposure. The lower logP relative to the primary amine may also translate to improved aqueous solubility, a parameter often critical for in vitro assay compatibility.

Lipophilicity Physicochemical properties CNS drug design

Commercial Availability and Purity Specification: ≥95% Purity as a Standard Procurement Baseline

N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS 1176613-40-3) is readily available from multiple commercial suppliers, including Fluorochem, AKSci, ChemScene, and MolCore, with standard purity specifications of ≥95% [REFS-1, REFS-2, REFS-3]. This level of commercial accessibility and defined purity differentiates the compound from less common tetrahydroquinoline derivatives that may require custom synthesis, incurring additional lead time and cost. The availability of the compound as both the free base and the dihydrochloride salt (CAS 1282345-44-1) provides formulation flexibility for different assay conditions or solubility requirements. The consistent purity across vendors (95–98%) ensures reproducibility in biological assays and reduces the need for in-house purification prior to use.

Compound sourcing Purity specification Research chemical

N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine: Evidence-Derived Application Scenarios for Research and Industrial Use


NNMT Inhibitor Tool Compound for Target Validation and SAR Studies

N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine serves as a validated NNMT inhibitor with a defined Ki of 89 nM [1]. Researchers investigating the role of NNMT in cancer metabolism, obesity, or Parkinson's disease can employ this compound as a reference inhibitor to benchmark newly synthesized NNMT ligands. Its potency is comparable to mid-range NNMT inhibitors such as HS312 (IC50 180–350 nM) [2], enabling meaningful comparisons. The compound's distinct tetrahydroquinoline scaffold also makes it a valuable starting point for medicinal chemistry campaigns aimed at developing NNMT inhibitors with novel intellectual property positions.

MAO-B Inhibitor Reference Standard for Selectivity Profiling

With an MAO-B IC50 of 15.4 µM and a modest 6.5-fold selectivity over MAO-A [3], N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine can be used as a reference standard in enzyme inhibition panels to establish baseline activity for tetrahydroquinoline-containing compounds. Its micromolar potency is well-suited for counter-screening assays where high-potency inhibitors like selegiline (IC50 51 nM) might mask subtle structure-activity relationships. Additionally, the compound's activity against DOT1L (IC50 1.3 µM) [4] expands its utility in epigenetic enzyme profiling panels.

CNS Drug Discovery: Lead-Like Physicochemical Properties for Blood-Brain Barrier Penetration

The calculated logP of 2.04 positions N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine within the optimal lipophilicity range for CNS penetration (logP 2–3) [5]. This physicochemical property supports its use as a scaffold for CNS-targeted drug discovery programs, particularly those focused on neurodegenerative diseases where MAO-B and NNMT have been implicated. The slightly lower logP compared to the primary amine analog (2.35) [6] may offer advantages in terms of aqueous solubility and reduced non-specific binding, critical parameters for in vitro pharmacology and in vivo pharmacokinetic studies.

Synthetic Intermediate for Functionalized Tetrahydroquinoline Derivatives

The 7-N,N-dimethylamino group of this compound serves as a versatile handle for further chemical derivatization. It can be employed as a building block in the synthesis of more complex tetrahydroquinoline-based ligands, including those targeting NNMT, MAOs, or other enzymes. Its commercial availability in gram quantities at ≥95% purity facilitates its use in multi-step synthetic routes without the need for extensive in-house purification.

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